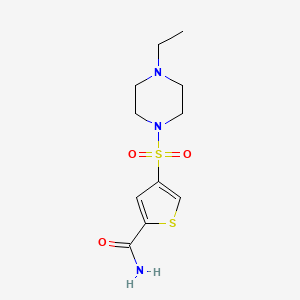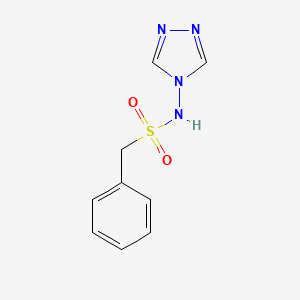
4-(4-Ethylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethylpiperazin-1-yl)sulfonylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H17N3O3S2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide is 303.07113376 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Catalysis : A study by Wang et al. (2006) explored the use of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines. The presence of an arene sulfonyl group, similar to the one in 4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide, was crucial for achieving high enantioselectivity in this catalytic process (Wang, Cheng, Wu, Wei, & Sun, 2006).
Chemical Derivatization for Liquid Chromatography : Wu et al. (1997) developed a new sulfonate reagent, incorporating elements like piperazine for analytical derivatization in liquid chromatography. This approach is relevant for compounds like 4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide, which could potentially be used as derivatization agents to improve the sensitivity and selectivity of analytical methods (Wu, Shyu, Kou, Chen, Wu, & Wu, 1997).
Synthesis of Antimicrobial Agents : Krishnamurthy et al. (2011) synthesized a series of compounds including piperazine-1-yl and sulfonamide moieties for antimicrobial applications. This research indicates the potential of 4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide in developing new antimicrobial agents (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
Carbonic Anhydrase Inhibition : A study by Mincione et al. (2005) discussed the synthesis of sulfonamide derivatives, including piperazine, as inhibitors of carbonic anhydrase. This suggests the potential application of 4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide in designing inhibitors for enzymes like carbonic anhydrase (Mincione, Starnotti, Masini, Bacciottini, Scrivanti, Casini, Vullo, Scozzafava, & Supuran, 2005).
Adenosine Receptor Antagonism : Borrmann et al. (2009) developed compounds with piperazine-1-sulfonyl moieties as potent adenosine A2B receptor antagonists. This indicates the potential for 4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide to be utilized in the development of similar receptor antagonists (Borrmann, Hinz, Bertarelli, Li, Florin, Scheiff, & Müller, 2009).
Orientations Futures
The future directions for research on “4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide” are not specified in the current data. Given the interest in piperazine derivatives in various fields of chemistry and biology, it is likely that future research will continue to explore the synthesis, properties, and applications of these compounds .
Propriétés
IUPAC Name |
4-(4-ethylpiperazin-1-yl)sulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S2/c1-2-13-3-5-14(6-4-13)19(16,17)9-7-10(11(12)15)18-8-9/h7-8H,2-6H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVSYXLIYCYUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide](/img/structure/B5509318.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B5509324.png)
![2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE](/img/structure/B5509338.png)
![8-fluoro-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5509339.png)
![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)
![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)
![(2E)-2-[(2-nitrophenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B5509374.png)


![N'-[(E)-(4-tert-butylphenyl)methylidene]-3-fluorobenzohydrazide](/img/structure/B5509399.png)
![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)
![(1S,5R)-3-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)
![N-({N'-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)
![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)
